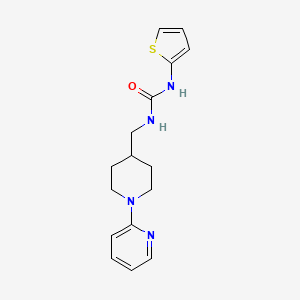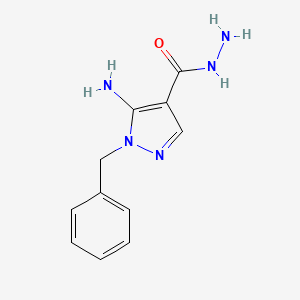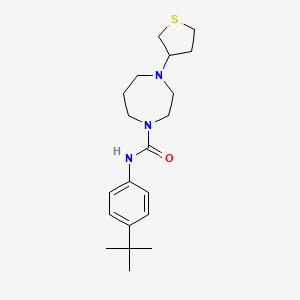![molecular formula C11H21NO4 B2495173 tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 603130-24-1](/img/structure/B2495173.png)
tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate, also known as TBOC, is an organic compound belonging to the class of carbamates. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. TBOC has a wide range of applications in organic synthesis due to its unique reactivity profile.
Scientific Research Applications
Plasma Reactor Applications
A study by Hsieh et al. (2011) discusses the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, using a cold plasma reactor. This research highlights the use of radio frequency (RF) plasma reactors for decomposing and converting environmental pollutants like MTBE into less harmful substances. The study demonstrates the potential of plasma technology in environmental remediation and suggests avenues for further exploration in decomposing complex organic compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
Research on the environmental occurrence, fate, and biodegradation of ethyl tert-butyl ether (ETBE), another ether compound, reviews microbial capabilities to degrade ETBE in soil and groundwater. This review by Thornton et al. (2020) provides comprehensive insights into the aerobic and possible anaerobic biodegradation pathways of ETBE, indicating the environmental resilience and transformation of tert-butyl compounds. Such studies are crucial for understanding the environmental impact and degradation mechanisms of similar chemical structures (Thornton et al., 2020).
Bioremediation and Natural Attenuation
The biodegradation and bioremediation of MTBE, a compound related to the tert-butyl carbamates, has been extensively reviewed, providing evidence of MTBE biotransformation under aerobic and increasing evidence under anaerobic conditions. These studies by Fiorenza and Rifai (2003) review the metabolic pathways, microbial cultures involved in MTBE degradation, and the implications for bioremediation strategies. Insights from such research are pertinent for developing effective methods to remediate environments contaminated with structurally related compounds (Fiorenza & Rifai, 2003).
Polymer Membrane Applications
Pulyalina et al. (2020) reviewed the application of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation. This research underscores the significance of membrane technology in separating and purifying chemical mixtures, highlighting the potential applications of tert-butyl compounds in industrial processes. The study presents an analysis of various polymer materials for their efficiency in separating complex mixtures, indicating the broader applicability of such technologies (Pulyalina et al., 2020).
properties
IUPAC Name |
tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)


![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)